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Compound of Interest

Compound Name: 5-Ethynyl-2,4-dimethylthiazole

CAS No.: 868755-76-4

Cat. No.: B3030120

Get Quote

Executive Technical Summary
Commercial Status:Non-Catalog / Custom Synthesis Required 5-Ethynyl-2,4-
dimethylthiazole is not currently available as a standard off-the-shelf catalog item from major

global distributors (e.g., Sigma-Aldrich, TCI, Enamine).[1] It is a specialized intermediate used

primarily in "Click Chemistry" (CuAAC) applications to introduce the pharmacologically

privileged 2,4-dimethylthiazole scaffold into larger molecular architectures.

Procurement Strategy: Researchers must adopt a "Make vs. Buy" decision matrix:

Buy (Outsource): Requires issuing a Request for Quote (RFQ) to custom synthesis CROs.[1]

Make (In-House): A robust 2-step synthetic route is established starting from the

commercially available precursor 2,4-dimethylthiazole-5-carbaldehyde.[1]

Chemical Specifications & Precursor Profile
Before initiating procurement or synthesis, verify the chemical identity and available precursors.
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Feature Target Molecule Primary Precursor
Secondary
Precursor

Name
5-Ethynyl-2,4-

dimethylthiazole

2,4-Dimethylthiazole-

5-carbaldehyde

Ethyl 2,4-

dimethylthiazole-5-

carboxylate

Structure
Thiazole ring with

ethynyl group at C5

Thiazole ring with

formyl group at C5

Thiazole ring with

ester group at C5

CAS No. Not Assigned / Novel 25649-71-2 7210-77-7

Mol.[1] Weight ~137.20 g/mol 141.19 g/mol 185.24 g/mol

Availability
Custom Synthesis

Only
High (Catalog Item) High (Catalog Item)

Role
"Clickable" Warhead /

Fragment

Starting Material

(Route A)

Starting Material

(Route B)[1]

Procurement Strategy: Custom Synthesis (The
"Buy" Option)
If internal synthesis capabilities are limited, use the following technical specifications to solicit

accurate quotes from CROs (Contract Research Organizations).

RFQ Technical Specification Block
Target Structure: 5-Ethynyl-2,4-dimethylthiazole (Purity >95%).[1]

Preferred Synthetic Route: Corey-Fuchs homologation or Seyferth-Gilbert homologation from

2,4-dimethylthiazole-5-carbaldehyde.[1]

Scale: [Insert Quantity, e.g., 100 mg, 1 g, 5 g].

QC Requirements: 1H-NMR (DMSO-d6 or CDCl3), LC-MS (ESI+), and HPLC purity report.

Safety Note: Product contains a terminal alkyne; request stabilization (store under inert gas,

< -20°C) to prevent polymerization.
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Laboratory Synthesis Protocol (The "Make" Option)
For laboratories electing to synthesize the material, the Corey-Fuchs Reaction is the most

reliable, scalable method. It converts the commercially available aldehyde into the terminal

alkyne in two steps.[2][3][4]

Experimental Workflow Diagram

START: 2,4-Dimethylthiazole-
5-carbaldehyde

Step 1: CBr4, PPh3
(DCM, 0°C)

Intermediate:
1,1-Dibromoalkene

Step 2: n-BuLi (2.2 eq)
then H2O/H+

FINAL: 5-Ethynyl-
2,4-dimethylthiazole

Click to download full resolution via product page

Caption: Two-step Corey-Fuchs homologation converting the aldehyde precursor to the target

alkyne.

Detailed Protocol
Step 1: Formation of 1,1-Dibromoalkene
Reaction Principle: Wittig-type reaction using a phosphorus ylide generated in situ.[1]

Reagents: Carbon tetrabromide (

, 1.5 eq), Triphenylphosphine (

, 3.0 eq), Zinc dust (optional, 1.5 eq to reduce

load), Dichloromethane (DCM, anhydrous).

Procedure:

Dissolve

in anhydrous DCM at 0°C under Argon.

Add

portion-wise.[1] The solution will turn yellow/orange (formation of the ylide). Stir for 30
mins.
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Add 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) dissolved in minimal DCM dropwise.[1]

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

Monitor: TLC (Hexane/EtOAc) should show disappearance of aldehyde.

Workup: Quench with saturated

. Extract with DCM.[1][3] Dry over

.[1][5]

Purification: Flash column chromatography (Silica gel). Note: The dibromoalkene is often

less polar than the aldehyde.

Step 2: Conversion to Terminal Alkyne
Reaction Principle: Lithium-halogen exchange followed by Fritsch–Buttenberg–Wiechell

rearrangement and elimination.[1]

Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq), Anhydrous THF.

Procedure:

Dissolve the 1,1-dibromoalkene intermediate in anhydrous THF. Cool to -78°C (Dry

ice/Acetone bath).

Add n-BuLi dropwise over 15 minutes. Critical: Maintain low temp to prevent

polymerization.[1]

Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

Quench: Add saturated

solution (proton source to generate the terminal alkyne).

Isolation: Extract with Diethyl Ether or EtOAc. Wash with brine.[1][6] Dry and concentrate.

Purification: Distillation (if liquid) or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]
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Quality Control & Validation
Since no CAS standard exists, you must validate the structure using first principles.

Method Expected Signal / Characteristic

1H-NMR

Acetylenic Proton: Singlet (

~3.0–3.5 ppm).[1] Methyl Groups: Two distinct

singlets (

~2.3–2.7 ppm) corresponding to C2-Me and C4-

Me.[1]

13C-NMR

Alkyne Carbons: Two peaks in the 70–85 ppm

region.[1] Thiazole Carbons: Characteristic

aromatic signals (140–170 ppm).[1]

IR Spectroscopy

C≡C Stretch: Weak/Medium sharp band at

~2100–2250 cm⁻¹.[1] ≡C-H Stretch: Sharp,

strong band at ~3300 cm⁻¹.

Mass Spec (ESI) [M+H]+: ~138.2 Da.[1]

Application: Drug Discovery Utility
The 5-ethynyl group serves as a "chemical handle" for Fragment-Based Drug Discovery

(FBDD) or PROTAC linker synthesis.[1] It allows the thiazole core (a privileged scaffold in

kinase inhibitors like Dasatinib) to be "clicked" onto other ligands.

Click Chemistry Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://pubchem.ncbi.nlm.nih.gov/compound/520888
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Ethynyl-2,4-dimethylthiazole
(Alkyne Component)

CuAAC Reaction
(CuSO4, Na Ascorbate)

Target Ligand-Azide
(e.g., E3 Ligase Linker)

1,2,3-Triazole Linked Conjugate
(Bioactive Thiazole Derivative)

Click to download full resolution via product page

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the synthesized

ethynyl thiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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